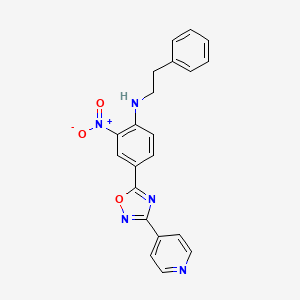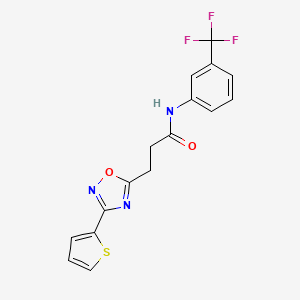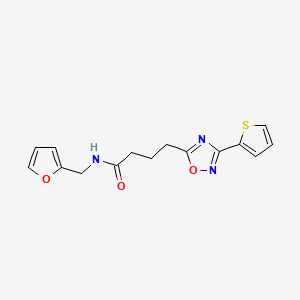
N-(furan-2-ylmethyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as FTOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FTOB is a heterocyclic compound that belongs to the class of oxadiazoles and is synthesized through a multistep process.
Mecanismo De Acción
The mechanism of action of N-(furan-2-ylmethyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, studies have shown that this compound can inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. This compound has also been found to induce apoptosis in cancer cells by activating the p38 MAPK pathway.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce cell death in cancer cells and protect neurons from oxidative stress-induced damage. This compound has also been found to have anti-inflammatory properties and can reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(furan-2-ylmethyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments, including its fluorescent properties, anti-cancer and neuroprotective effects, and anti-inflammatory properties. However, this compound has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for N-(furan-2-ylmethyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide research. One potential direction is to investigate the use of this compound in combination with other anti-cancer drugs to enhance its effectiveness. Another direction is to explore the use of this compound in the treatment of neurodegenerative diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its potential toxicity in vivo.
Métodos De Síntesis
N-(furan-2-ylmethyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide synthesis involves a multistep process that starts with the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. The next step involves the reaction of furan-2-carbonyl chloride with 3-amino-5-mercapto-1,2,4-oxadiazole to form furan-2-ylmethyl-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide. The final step involves the purification of the compound through column chromatography.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has potential applications in various scientific research fields, including cancer therapy, neuroprotection, and bioimaging. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been found to have neuroprotective effects and can protect neurons from damage caused by oxidative stress. In addition, this compound has been used as a fluorescent probe for bioimaging due to its fluorescent properties.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-13(16-10-11-4-2-8-20-11)6-1-7-14-17-15(18-21-14)12-5-3-9-22-12/h2-5,8-9H,1,6-7,10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVPUAINIRJHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7702024.png)


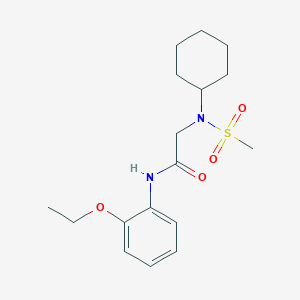
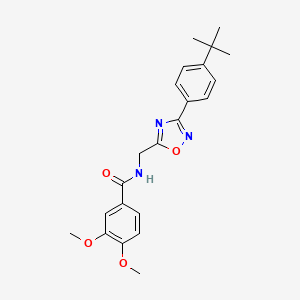
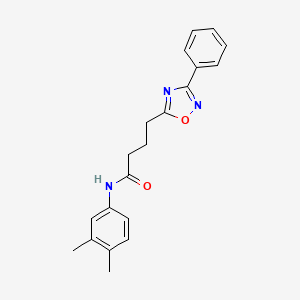
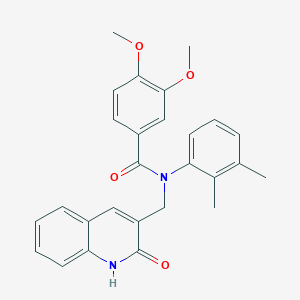
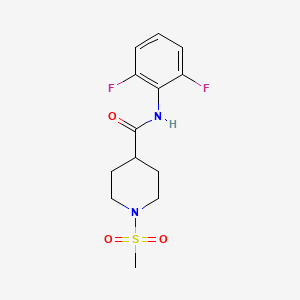
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702078.png)


